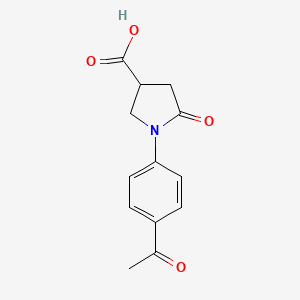

1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Overview

Description

The compound "1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid" is a chemical entity that can be associated with a class of organic compounds known for their pyrrolidine ring, a five-membered lactam structure. This compound is characterized by the presence of a carboxylic acid group and an acetylphenyl substituent, which may influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related carboxylic acid derivatives has been reported in the literature. For instance, a series of 2-carboxylic acids of the pyranone and pyridinone ring systems were synthesized from their corresponding acetyl derivatives, as seen in the synthesis of novel compounds with antiallergic properties . Although the exact synthesis of "1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid" is not detailed, similar synthetic strategies could potentially be applied, involving key steps such as functional group transformations and ring-closure reactions.

Molecular Structure Analysis

The molecular structure of compounds closely related to "1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid" often exhibits significant hydrogen bonding due to the presence of carboxylic acid groups. For example, 3,4-Diphenylpyrrole-2,5-dicarboxylic acid forms extensive hydrogen bonding networks in its crystalline state . The acetylphenyl group likely contributes to the overall molecular geometry and electronic distribution, which can be crucial for the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Compounds with similar functional groups have been shown to undergo various chemical reactions. The functionalization reactions of carboxylic acids and their derivatives, such as acid chlorides, with amines have been explored, leading to the formation of amides or other heterocyclic compounds . The reactivity of "1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid" would likely follow similar patterns, with the potential for nucleophilic attack at the carbonyl carbon of the acetyl group or amidation of the carboxylic acid moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid" can be inferred from related compounds. Carboxylic acids generally have higher melting points and boiling points due to strong intermolecular hydrogen bonding . The solubility of such compounds in organic solvents or water can vary depending on the substituents present on the aromatic ring and the nature of the heterocycle. The presence of the acetyl group may increase the lipophilicity of the compound, affecting its solubility profile.

Scientific Research Applications

Anticancer and Antimicrobial Properties

1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives show potential in anticancer and antimicrobial applications. In a study by Kairytė et al. (2022), derivatives of this compound demonstrated significant anticancer activity against A549 cells. Furthermore, certain derivatives, especially those with nitrothiophene substituents, showed selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).

Antibacterial Activity

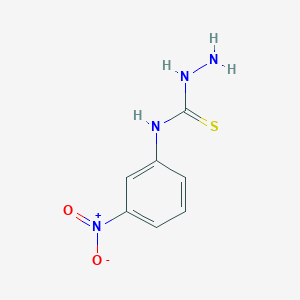

Research by Žirgulevičiūtė et al. (2015) on derivatives of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid revealed their antibacterial properties. The study synthesized various derivatives, including those with nitroso, azo, and hydrazone moieties, and found that certain compounds exhibited high antibacterial activity (Žirgulevičiūtė et al., 2015).

Synthesis and Biological Activity Prediction

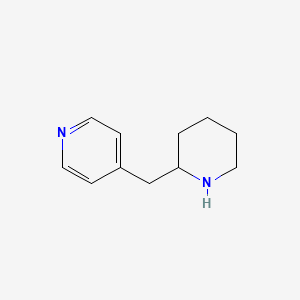

A study by Kharchenko et al. (2008) focused on synthesizing novel bicyclic systems containing 1,2,4-oxadiazole rings using 5-oxopyrrolidine-3-carboxylic acids. The study provided insights into the potential biological activity of these synthesized compounds (Kharchenko et al., 2008).

Potential in Nootropic Agents

Research into nootropic agents by Valenta et al. (1994) explored the synthesis of 1,4-Disubstituted 2-Oxopyrrolidines, which may include derivatives of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. These compounds were tested for their potential nootropic (cognitive enhancing) activity (Valenta et al., 1994).

Antioxidant Activity

A study by Tumosienė et al. (2019) synthesized derivatives of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and tested their antioxidant activity. Some compounds showed potent antioxidant properties, surpassing even that of ascorbic acid in certain assays (Tumosienė et al., 2019).

Synthesis and Spectroscopic Properties

Devi et al. (2020) investigated the spectroscopic properties of a similar compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid. Their research provided valuable insights into the molecular structure and properties relevant to 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives (Devi et al., 2020).

properties

IUPAC Name |

1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-8(15)9-2-4-11(5-3-9)14-7-10(13(17)18)6-12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGYWRZISBCKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399523 | |

| Record name | 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

100394-11-4 | |

| Record name | 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

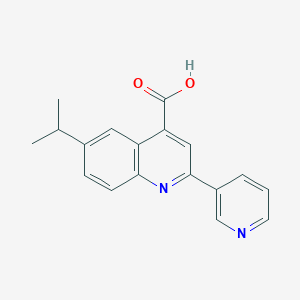

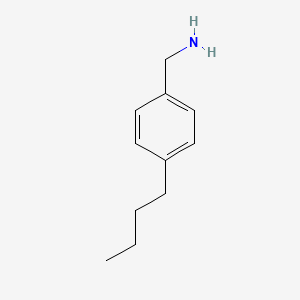

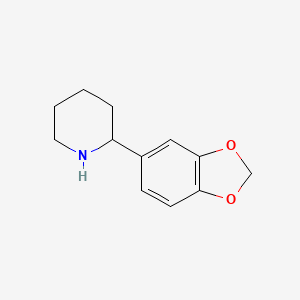

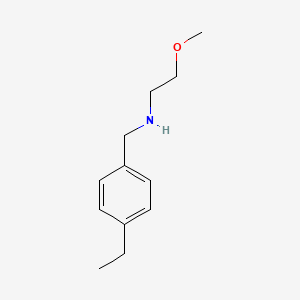

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone](/img/structure/B1334468.png)